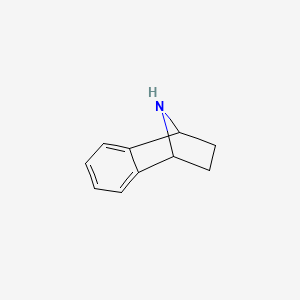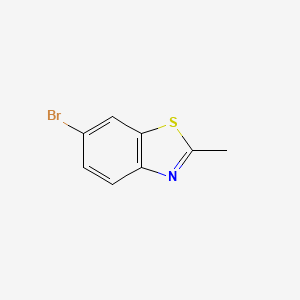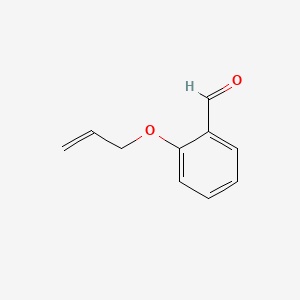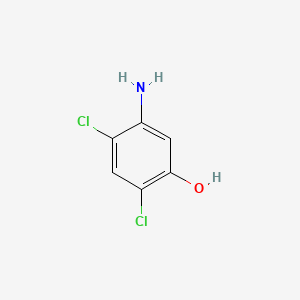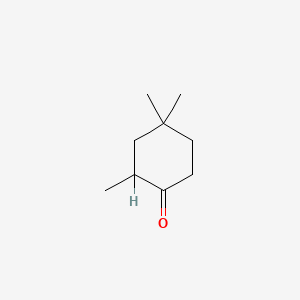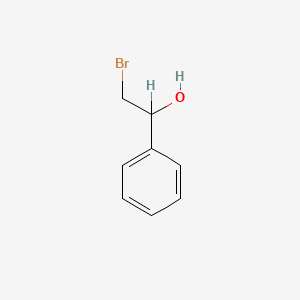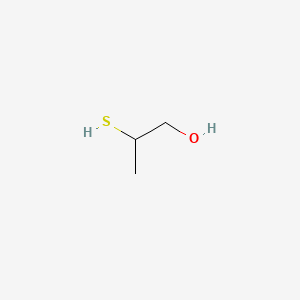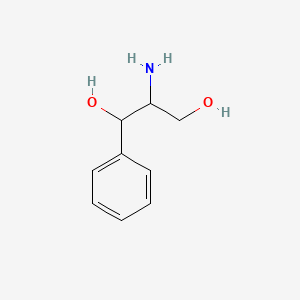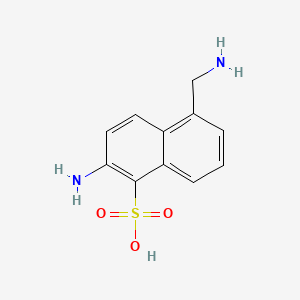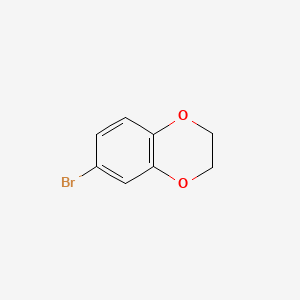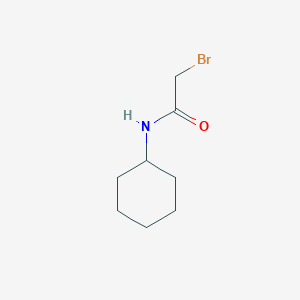
2-Brom-N-Cyclohexylacetamid
Übersicht
Beschreibung
2-Bromo-N-cyclohexylacetamide is an organic compound with the molecular formula C8H14BrNO. It is a brominated derivative of acetamide, where the bromine atom is attached to the second carbon of the acetamide group, and the nitrogen atom is bonded to a cyclohexyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-cyclohexylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential role in drug development, particularly in the treatment of various types of cancer, including breast cancer, leukemia, and melanoma.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclohexylacetamide can be achieved through several methods. One common method involves the bromination of N-cyclohexylacetamide. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of 2-bromo-N-cyclohexylacetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-cyclohexylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines, or thiols.
Reduction: The compound can be reduced to N-cyclohexylacetamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the cyclohexyl group to cyclohexanone or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products Formed
Nucleophilic Substitution: Products include N-cyclohexylacetamide derivatives with different substituents replacing the bromine atom.
Reduction: The major product is N-cyclohexylacetamide.
Oxidation: Products include cyclohexanone derivatives and other oxidized forms of the cyclohexyl group.
Wirkmechanismus
The mechanism of action of 2-bromo-N-cyclohexylacetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoacetamide: Similar structure but lacks the cyclohexyl group.
N-Cyclohexylacetamide: Similar structure but lacks the bromine atom.
2-Bromo-N-methylacetamide: Similar structure but has a methyl group instead of a cyclohexyl group.
Uniqueness
2-Bromo-N-cyclohexylacetamide is unique due to the presence of both the bromine atom and the cyclohexyl group. This combination imparts distinct chemical properties, making it more reactive in nucleophilic substitution reactions and providing specific biological activity that is not observed in its analogs .
Eigenschaften
IUPAC Name |
2-bromo-N-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKRFCPNGGNHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289087 | |
| Record name | 2-bromo-N-cyclohexylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63177-66-2 | |
| Record name | 63177-66-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-N-cyclohexylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

